Cas no 2228802-41-1 (3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine)

3-(3-Bromopyridin-2-yl)-3,3-difluoropropan-1-amine is a brominated pyridine derivative featuring a difluoropropanamine substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, combining a halogenated heterocycle with a fluorinated amine side chain. The presence of both bromine and fluorine atoms enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The difluoromethyl group contributes to improved metabolic stability and bioavailability in potential applications. Its well-defined molecular structure allows for precise modifications, supporting its use in the development of bioactive molecules. Suitable for controlled synthesis under standard laboratory conditions.
3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine structure
2228802-41-1 structure
Product Name:3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine
CAS No:2228802-41-1
MF:C8H9BrF2N2
MW:251.071267843246
CID:6508700
PubChem ID:165632269
Update Time:2025-10-29

3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine
    • 2228802-41-1
    • EN300-1959179
    • Inchi: 1S/C8H9BrF2N2/c9-6-2-1-5-13-7(6)8(10,11)3-4-12/h1-2,5H,3-4,12H2
    • InChI Key: RFEPGQYSFTZICJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C(CCN)(F)F

Computed Properties

  • Exact Mass: 249.99172g/mol
  • Monoisotopic Mass: 249.99172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9Ų

3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine Pricemore >>

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Additional information on 3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine

Recent Advances in the Study of 3-(3-Bromopyridin-2-yl)-3,3-difluoropropan-1-amine (CAS: 2228802-41-1)

The compound 3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine (CAS: 2228802-41-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoropropan-1-amine moiety and bromopyridinyl group, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and targeted therapies. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a key candidate for further drug development.

One of the most notable advancements in the study of this compound is its role as a building block in the synthesis of selective kinase inhibitors. Researchers have demonstrated that the bromopyridinyl group facilitates efficient cross-coupling reactions, enabling the introduction of diverse pharmacophores. Meanwhile, the difluoropropan-1-amine moiety enhances metabolic stability and bioavailability, addressing common challenges in drug design. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in developing inhibitors for EGFR and ALK kinases, which are critical targets in oncology.

In addition to its synthetic versatility, 3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine has been investigated for its unique physicochemical properties. Computational modeling and in vitro assays have revealed its favorable binding affinity and selectivity profiles. For instance, a recent preprint on bioRxiv detailed its interaction with the ATP-binding site of specific kinases, suggesting a potential mechanism of action that could be exploited for precision medicine. These findings underscore the compound's relevance in both academic and industrial research settings.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. Current research efforts are directed toward structure-activity relationship (SAR) studies to refine its therapeutic window. Collaborative initiatives between academia and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications. As the field progresses, 3-(3-bromopyridin-2-yl)-3,3-difluoropropan-1-amine is poised to play a pivotal role in the next generation of targeted therapies.

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